Cas no 181147-94-4 (2-bromo-7-fluoroquinoline)

2-Bromo-7-fluoroquinoline is a halogenated quinoline derivative with significant utility in pharmaceutical and agrochemical research. The presence of both bromo and fluoro substituents enhances its reactivity, making it a versatile intermediate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its electron-withdrawing properties facilitate further functionalization, enabling the synthesis of complex heterocyclic compounds. The compound's stability under standard conditions ensures reliable handling and storage. Its structural features are particularly valuable in the development of bioactive molecules, including potential antimicrobial and anticancer agents. High purity grades are available to meet rigorous research and industrial requirements.
2-bromo-7-fluoroquinoline structure
2-bromo-7-fluoroquinoline structure
Product Name:2-bromo-7-fluoroquinoline
CAS No:181147-94-4
MF:C9H5BrFN
MW:226.04510474205
MDL:MFCD11042212
CID:1066457
PubChem ID:71435631
Update Time:2025-06-09

2-bromo-7-fluoroquinoline Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-7-fluoroquinoline
    • 7-fluoro-2-bromoquinoline
    • F1905-6526
    • SB71940
    • D71006
    • EN300-265530
    • AKOS023583462
    • 181147-94-4
    • BS-15701
    • MFCD11042212
    • SCHEMBL14352496
    • DA-43471
    • DTXSID60849654
    • MDL: MFCD11042212
    • Inchi: 1S/C9H5BrFN/c10-9-4-2-6-1-3-7(11)5-8(6)12-9/h1-5H
    • InChI Key: CZZGLPOYHNAIBA-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C2C=CC(=CC2=N1)F

Computed Properties

  • Exact Mass: 224.95895
  • Monoisotopic Mass: 224.95894g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • PSA: 12.89

2-bromo-7-fluoroquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B898584-1g
2-Bromo-7-fluoroquinoline
181147-94-4 97%
1g
¥5,813.10 2022-09-02
TRC
B804380-10mg
2-bromo-7-fluoroquinoline
181147-94-4
10mg
$ 50.00 2022-06-06
TRC
B804380-50mg
2-bromo-7-fluoroquinoline
181147-94-4
50mg
$ 185.00 2022-06-06
TRC
B804380-100mg
2-bromo-7-fluoroquinoline
181147-94-4
100mg
$ 275.00 2022-06-06
Alichem
A189007522-1g
2-Bromo-7-fluoroquinoline
181147-94-4 97%
1g
$576.64 2023-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PC797-100mg
2-bromo-7-fluoroquinoline
181147-94-4 97%
100mg
1290CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PC797-250mg
2-bromo-7-fluoroquinoline
181147-94-4 97%
250mg
3097CNY 2021-05-07
Chemenu
CM146288-1g
2-bromo-7-fluoroquinoline
181147-94-4 97%
1g
$632 2021-08-05
Chemenu
CM146288-250mg
2-bromo-7-fluoroquinoline
181147-94-4 97%
250mg
$196 2023-02-17
Chemenu
CM146288-1g
2-bromo-7-fluoroquinoline
181147-94-4 97%
1g
$596 2023-02-17

2-bromo-7-fluoroquinoline Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:181147-94-4)2-BROMO-7-FLUOROQUINOLINE
Order Number:sfd649
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:32
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on 2-bromo-7-fluoroquinoline

Recent Advances in the Application of 2-Bromo-7-fluoroquinoline (CAS: 181147-94-4) in Chemical Biology and Pharmaceutical Research

The compound 2-bromo-7-fluoroquinoline (CAS: 181147-94-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its bromo and fluoro substituents, serves as a crucial intermediate in the synthesis of various biologically active molecules. Recent studies have highlighted its potential in the design of novel therapeutic agents, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory drug development.

One of the most notable applications of 2-bromo-7-fluoroquinoline is its role as a building block in the synthesis of quinoline-based derivatives. Researchers have exploited its reactive bromo group for cross-coupling reactions, enabling the introduction of diverse functional groups. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the synthesis of potent kinase inhibitors, showcasing its utility in targeted cancer therapies. The fluoro substituent, on the other hand, enhances the metabolic stability and bioavailability of the resulting compounds, making it a valuable feature in drug design.

In addition to its synthetic utility, 2-bromo-7-fluoroquinoline has been investigated for its intrinsic biological activities. A recent preprint on bioRxiv reported its moderate inhibitory effects against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment. The study employed molecular docking and in vitro assays to elucidate the compound's mechanism of action, revealing its interaction with key bacterial enzymes. These findings open new avenues for the development of novel anti-tubercular agents based on the quinoline scaffold.

Another emerging area of research involves the use of 2-bromo-7-fluoroquinoline in the development of fluorescent probes for biological imaging. Its inherent fluorescence properties, combined with the ability to modify its structure, make it an attractive candidate for designing sensors that can detect specific biomolecules or monitor cellular processes. A 2024 publication in Analytical Chemistry described the synthesis of a series of quinoline-based probes derived from this compound, which exhibited high selectivity for reactive oxygen species in live cells.

Despite these promising developments, challenges remain in the optimization of 2-bromo-7-fluoroquinoline-based compounds. Issues such as solubility, toxicity, and off-target effects need to be addressed through systematic structure-activity relationship studies. Recent computational approaches, including molecular dynamics simulations and machine learning-based predictive models, are being employed to overcome these limitations and accelerate the discovery of optimized derivatives.

In conclusion, 2-bromo-7-fluoroquinoline (CAS: 181147-94-4) continues to be a valuable tool in chemical biology and pharmaceutical research. Its dual functionality as a synthetic intermediate and a bioactive scaffold positions it as a key player in the development of next-generation therapeutics and diagnostic tools. Ongoing research efforts are expected to further expand its applications and improve our understanding of its structure-activity relationships, paving the way for innovative solutions to unmet medical needs.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:181147-94-4)2-BROMO-7-FLUOROQUINOLINE
sfd649
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email